molecular formula C9H14Br2N6 B12667917 N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine CAS No. 84852-55-1

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12667917
CAS No.: 84852-55-1
M. Wt: 366.06 g/mol
InChI Key: ONVVCKJTEPAXOV-UHFFFAOYSA-N
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Description

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an allyl group and a dibromopropyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of allylamine with 2,3-dibromopropylamine in the presence of a triazine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The reaction is often catalyzed by bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of phase-transfer catalysis (PTC) can enhance the efficiency of the reaction by increasing the solubility of the reactants in the reaction medium. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form bicyclic structures.

    Oxidation and Reduction Reactions: The allyl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, bicyclic compounds, and oxidized or reduced forms of the original compound .

Scientific Research Applications

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the dibromopropyl group enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can result in the inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-N-(2-bromopropyl)-1,3,5-triazine-2,4,6-triamine
  • N-Allyl-N-(3-bromopropyl)-1,3,5-triazine-2,4,6-triamine
  • N-Allyl-N-(2,3-dichloropropyl)-1,3,5-triazine-2,4,6-triamine

Uniqueness

N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of both an allyl group and a dibromopropyl group, which confer distinct chemical reactivity and biological activity. The dibromopropyl group, in particular, enhances its potential for covalent bonding with target molecules, making it a valuable compound for various applications .

Properties

CAS No.

84852-55-1

Molecular Formula

C9H14Br2N6

Molecular Weight

366.06 g/mol

IUPAC Name

2-N-(2,3-dibromopropyl)-2-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C9H14Br2N6/c1-2-3-17(5-6(11)4-10)9-15-7(12)14-8(13)16-9/h2,6H,1,3-5H2,(H4,12,13,14,15,16)

InChI Key

ONVVCKJTEPAXOV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC(CBr)Br)C1=NC(=NC(=N1)N)N

Origin of Product

United States

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